Role of N-[2-Aminoethyl] Pomalidomide TFA Salt in targeted protein degradation
Role of N-[2-Aminoethyl] Pomalidomide TFA Salt in targeted protein degradation
Technical Guide: N-[2-Aminoethyl] Pomalidomide TFA Salt in Targeted Protein Degradation
Executive Summary
N-[2-Aminoethyl] Pomalidomide TFA Salt (often abbreviated as Pomalidomide-C2-NH2) is a critical E3 ligase ligand-linker conjugate used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It functions as a "ready-to-conjugate" building block that recruits the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] By providing a short, defined ethyl-amino handle at the 4-position of the phthalimide ring, it allows researchers to rapidly synthesize degraders with minimal steric bulk near the E3 interface, facilitating the formation of productive ternary complexes.[1]
This guide details the physicochemical properties, mechanistic role, and validated synthetic protocols for utilizing this molecule in high-fidelity drug discovery workflows.[1]
Molecular Identity & Physicochemical Properties[2][3][4][5]
This molecule is a functionalized derivative of Pomalidomide, a third-generation immunomodulatory drug (IMiD).[1][2] The "N-[2-Aminoethyl]" designation refers to the substitution of the 4-amino group of the phthalimide ring with an ethylenediamine moiety, creating a secondary aniline and a terminal primary amine for conjugation.[1]
| Property | Specification |
| Chemical Name | 4-[(2-aminoethyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione trifluoroacetate |
| Common Synonyms | Pomalidomide-C2-NH2 TFA; Pomalidomide-4'-C2-amine |
| CAS Number (TFA Salt) | 1957235-67-4 |
| CAS Number (Free Base) | 1957235-66-3 |
| Molecular Formula | C15H16N4O4[1][] · x(C2HF3O2) |
| Molecular Weight | 316.31 g/mol (Free base basis) |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF; Low solubility in water/DCM |
| Appearance | Yellow to orange solid (Hygroscopic) |
| Storage | -20°C, desiccated, protected from light |
Structural Insight: The molecule retains the critical glutarimide ring required for CRBN binding. The C2-linker (ethyl group) extends from the solvent-exposed 4-position, ensuring that the conjugation chemistry does not interfere with the ligand's ability to dock into the tri-tryptophan pocket of CRBN.[1]
Mechanistic Role in Targeted Protein Degradation[1][7][8]
The efficacy of a PROTAC depends on the formation of a stable ternary complex: Target Protein (POI) — PROTAC — E3 Ligase (CRBN) . N-[2-Aminoethyl] Pomalidomide serves as the E3-recruiting anchor.[1]
Mechanism of Action[9][10][11]
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CRBN Binding: The glutarimide moiety inserts into the hydrophobic pocket of Cereblon.
-
Vector Presentation: The C2-amino handle projects the linker away from the protein surface, minimizing steric clashes.[1]
-
Ubiquitination: Once the ternary complex is formed, the E2 enzyme (associated with the CRL4^CRBN complex) transfers ubiquitin to surface lysines on the Target Protein.
-
Degradation: The poly-ubiquitinated target is recognized and degraded by the 26S Proteasome.
Diagram: Mechanism of Action (Ternary Complex)
Caption: The glutarimide moiety binds CRBN, while the C2-amino handle connects to the POI ligand, facilitating ubiquitin transfer.[1]
Synthetic Protocols: Conjugation & Handling[1]
The primary utility of this salt is its reactivity with carboxylic acid-functionalized linkers (e.g., POI-Linker-COOH) to form stable amide bonds.[1]
Critical Pre-requisite: TFA Neutralization
The trifluoroacetate (TFA) counterion makes the amine acidic. For efficient coupling, you must neutralize the salt in situ using a tertiary base (DIPEA or NMM). Failure to do so will result in poor yields or no reaction.
Protocol: Amide Coupling (Standard HATU Method)
Materials:
-
N-[2-Aminoethyl] Pomalidomide TFA Salt (1.0 eq)[1]
-
Carboxylic Acid Linker-Ligand (1.0 – 1.2 eq)[1]
-
HATU (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 eq)[1]
-
Solvent: Anhydrous DMF or DMSO[1]
Step-by-Step Workflow:
-
Activation: In a dry vial, dissolve the Carboxylic Acid Linker-Ligand in anhydrous DMF (concentration ~0.1 M). Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir at Room Temperature (RT) for 5–10 minutes to activate the acid (formation of the OAt ester).
-
Neutralization & Addition: In a separate vial, dissolve N-[2-Aminoethyl] Pomalidomide TFA Salt in a minimum amount of DMF. Add DIPEA (1.5 – 2.0 eq) to neutralize the TFA salt.
-
Coupling: Add the neutralized Pomalidomide solution to the activated acid mixture dropwise.
-
Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_ligand + M_pom - H2O).[1]
-
Quenching: Quench the reaction with a small amount of water or 0.1% TFA in water.
-
Purification: Purify directly via Preparative HPLC (C18 column).
-
Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or TFA).
-
Gradient: 5% to 95% B over 20 mins.
-
Diagram: Synthetic Workflow
Caption: Synthesis proceeds via nucleophilic aromatic substitution (SNAr) followed by deprotection and final conjugation.
Strategic Design Considerations (Linkerology)
When selecting N-[2-Aminoethyl] Pomalidomide, researchers are making specific design choices regarding linker length and physicochemical properties.[1]
1. Linker Length (The "C2" Advantage):
-
Short Reach: The 2-carbon spacer is extremely short (~3-4 Å).[1] This is ideal for targets where the binding pocket is shallow or where a "molecular glue"-like proximity is desired between the E3 and the POI.[1]
-
Rigidity: Unlike long PEG chains, the ethyl chain offers limited conformational freedom, potentially reducing the entropic penalty of ternary complex formation.
2. Chemical Stability:
-
The bond formed at the 4-position is a secondary aniline.[1] This is significantly more stable against hydrolysis than imide-linked conjugates.[1]
-
Metabolic Stability: The ethyl linker is generally resistant to rapid oxidative metabolism compared to longer alkyl chains which might be sites for hydroxylation.
3. Comparison with PEG-Linkers:
| Feature | Pomalidomide-C2-NH2 | Pomalidomide-PEG-NH2 |
|---|---|---|
| Hydrophobicity | High (Lipophilic) | Low (Hydrophilic) |
| Permeability | Generally Better | Can be limited by polarity |
| Flexibility | Rigid | Highly Flexible |
| Use Case | Compact Ternary Complexes | Long-range recruitment |[1]
References
-
BenchChem. Synthesis Protocol for Pomalidomide-C2-NH2 Hydrochloride: A Key Building Block for Targeted Protein Degradation. BenchChem Application Notes.
-
Sigma-Aldrich. Pomalidomide-C2-NH2 hydrochloride Product Information & CAS 2305369-00-8.[1]
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MedChemExpress. Pomalidomide-C2-NH2 (Cereblon Ligand-Linker Conjugates 15).[1][4]
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology.
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Zhou, B., et al. (2018). Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression.[1] Journal of Medicinal Chemistry.[4]
